molecular formula C15H16N2O3 B1269663 5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid CAS No. 332898-63-2

5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No. B1269663
CAS RN: 332898-63-2
M. Wt: 272.3 g/mol
InChI Key: OQLWKWMHQJQVEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves complex reactions that include rearrangements, the Vilsmeier-Haack process, and reactions with various nucleophiles to introduce or modify functional groups. For instance, compounds similar to 5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been synthesized through methods such as the Vilsmeier-Haack process, which is notable for its use in introducing acyl groups into substrates (Anagnostou et al., 2002).

Scientific Research Applications

Potential as Antimicrobial and Antitubercular Agents

A series of compounds including 4-pyrrol-1-yl benzoic acid hydrazide analogs and derivatives such as 5-substituted-2-thiol-1,3,4-oxadiazoles, 5-substituted-4-amino-1,2,4-triazolin-3-thione, and 2,5-dimethyl pyrroles were synthesized. Some of these compounds exhibited notable antibacterial and antitubercular activities, providing insights into the potential of 5-(acetylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and its derivatives in the development of new antibacterial and antitubercular agents (Joshi et al., 2008).

Antimycobacterial Properties

A series of novel pyrrole analogs, including 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs, were synthesized and exhibited promising antimycobacterial activities. Some compounds in this series demonstrated significant potential in inhibiting the growth of Mycobacterium tuberculosis, suggesting the relevance of this chemical structure in developing antimycobacterial agents (Joshi et al., 2017).

Synthesis and Antitubercular Activity

Another study focused on synthesizing a series of compounds, including 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds like triazoles and thiazolidinones. These compounds were evaluated for their in vitro antibacterial, antifungal, and antitubercular activity, with many showing significant activity against various pathogens, including Mycobacterium tuberculosis. The study underscores the potential of these compounds as leads for developing new antimicrobial agents (Joshi et al., 2013).

properties

IUPAC Name

5-acetamido-2-(2,5-dimethylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-4-5-10(2)17(9)14-7-6-12(16-11(3)18)8-13(14)15(19)20/h4-8H,1-3H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLWKWMHQJQVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)NC(=O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354597
Record name 5-Acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

332898-63-2
Record name 5-Acetamido-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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